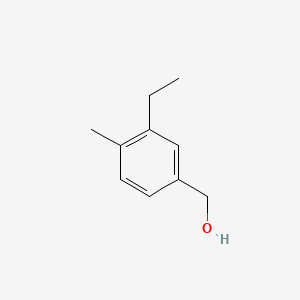

(3-乙基-4-甲基苯基)甲醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“(3-Ethyl-4-methylphenyl)methanol” is a type of organic compound . It is also known as “(4-Methylphenyl) methanol, ethyl ether” and its molecular formula is C10H14O . The IUPAC Standard InChIKey for this compound is FIDCVOWDKPLFMW-UHFFFAOYSA-N .

Molecular Structure Analysis

The molecular structure of “(3-Ethyl-4-methylphenyl)methanol” consists of a benzene ring with an ethyl group (C2H5) and a methyl group (CH3) attached to it, along with a methanol group (CH2OH) .Physical And Chemical Properties Analysis

“(3-Ethyl-4-methylphenyl)methanol” has a molecular weight of 150.2176 . Other physical and chemical properties such as boiling point, density, and refractive index are not available in the retrieved data .科学研究应用

化学合成和催化

(3-乙基-4-甲基苯基)甲醇在研究中被认为是探索化合物甲基化的关键反应的一部分,这是有机合成中的一个重要反应,有助于生产用于热致液晶和工程塑料的有价值的单体。研究表明,超临界甲醇结合特定催化剂如SAPO-11,在特定条件下可以产生对所需甲基化产物的高选择性,突显了其在增强反应选择性和效率方面的实用性 (Yoshiteru et al., 2004)。

生物燃料和生物产品生产

将甲醇生物转化为特种化学品和生物燃料是另一个重要的应用领域。经过改良的微生物,如大肠杆菌,已经被开发出来利用甲醇作为底物来生产代谢产物和生物燃料,展示了甲醇作为生物技术应用的可再生原料的潜力 (W. B. Whitaker et al., 2017)。

环境应用

关于在沸石催化剂上将甲醇转化为碳氢化合物的研究与环境应用相关,包括废物转化和生产更清洁燃料。研究已经调查了反应机制和催化剂失活过程,为将甲醇高效转化为有价值的碳氢化合物提供了见解 (M. Bjørgen等,2007)。

热传递应用

将甲醇用作水溶液在换热器中作为冷却剂的潜力已经被探索,以增强热传递性能。该领域的研究重点在于优化溶液中甲醇浓度,以提高工程系统中的热传递效率 (S. Raviteja et al., 2018)。

作用机制

Mode of Action

Similar compounds like ethanol have been shown to affect the brain’s neurons in several ways, altering their membranes, ion channels, enzymes, and receptors .

Biochemical Pathways

Methanol, a related compound, is known to be metabolized by methanol dehydrogenase, an enzyme that plays a crucial role in the methanol oxidation pathway .

Pharmacokinetics

Similar compounds like ethanol are rapidly absorbed from the gastrointestinal tract and distributed throughout the body .

Result of Action

Methanol, a related compound, has been shown to affect the brain’s neurons in several ways, altering their membranes, ion channels, enzymes, and receptors .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (3-Ethyl-4-methylphenyl)methanol. For instance, the carbon footprint of methanol production depends on the feedstock and the production pathway, taking into account all the emissions caused directly by the supply chain and by energy and materials used in the supply chain .

属性

IUPAC Name |

(3-ethyl-4-methylphenyl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-3-10-6-9(7-11)5-4-8(10)2/h4-6,11H,3,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDHFGKITBDGHQG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)CO)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Ethyl-4-methylphenyl)methanol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Sodium;2-[2,3-dichloro-4-[2-(methoxymethyl)butanoyl]phenoxy]acetate](/img/structure/B570606.png)

![Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B570613.png)